

Metofoline (CAS 2154-02-1): A Technical Whitepaper

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Compound of Interest

Compound Name: Metofoline

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Abstract

Metofoline (CAS 2154-02-1), also known as Methopholine, is a synthetic isoquinoline derivative developed in the 1950s.[1] Initially investigated for its analgesic properties, it was marketed under the brand name Versidyne for the treatment of postoperative pain.[1][2]

Metofoline is classified as an opioid analgesic, with a mechanism of action presumed to involve interaction with opioid receptors.[1] However, its clinical use was short-lived due to the emergence of adverse ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This technical guide provides a comprehensive overview of the available scientific information on **Metofoline**, including its chemical properties, synthesis, pharmacology, and toxicology, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

Metofoline is chemically designated as 1-(p-Chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline.[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	2154-02-1	[3]
Molecular Formula	C ₂₀ H ₂₄ ClNO ₂	[3]
Molecular Weight	345.86 g/mol	[3]
Appearance	Colorless leaflets from aqueous methanol	[3]
Melting Point	110-111 °C	[3]
UV max (ethanol)	283, 287 nm (for Hydrochloride salt)	[3]
Synonyms	Methopholine, Versidyne, Ro-4-1778/1, ARC I-K-1, NIH 7672	[2][4]

Synthesis

The synthesis of **Metofoline** was first reported by Brossi et al. in 1960.[3] While the full experimental details from the original publication are not readily available, the synthesis of 1-substituted tetrahydroisoquinolines like **Metofoline** can be achieved through established synthetic routes such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.

A plausible synthetic pathway for **Metofoline**, based on the Bischler-Napieralski reaction, is outlined below. This represents a generalized experimental workflow for the synthesis of this class of compounds.



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Plausible synthetic workflow for **Metofoline**.

Experimental Protocol: Generalized Bischler-Napieralski Route

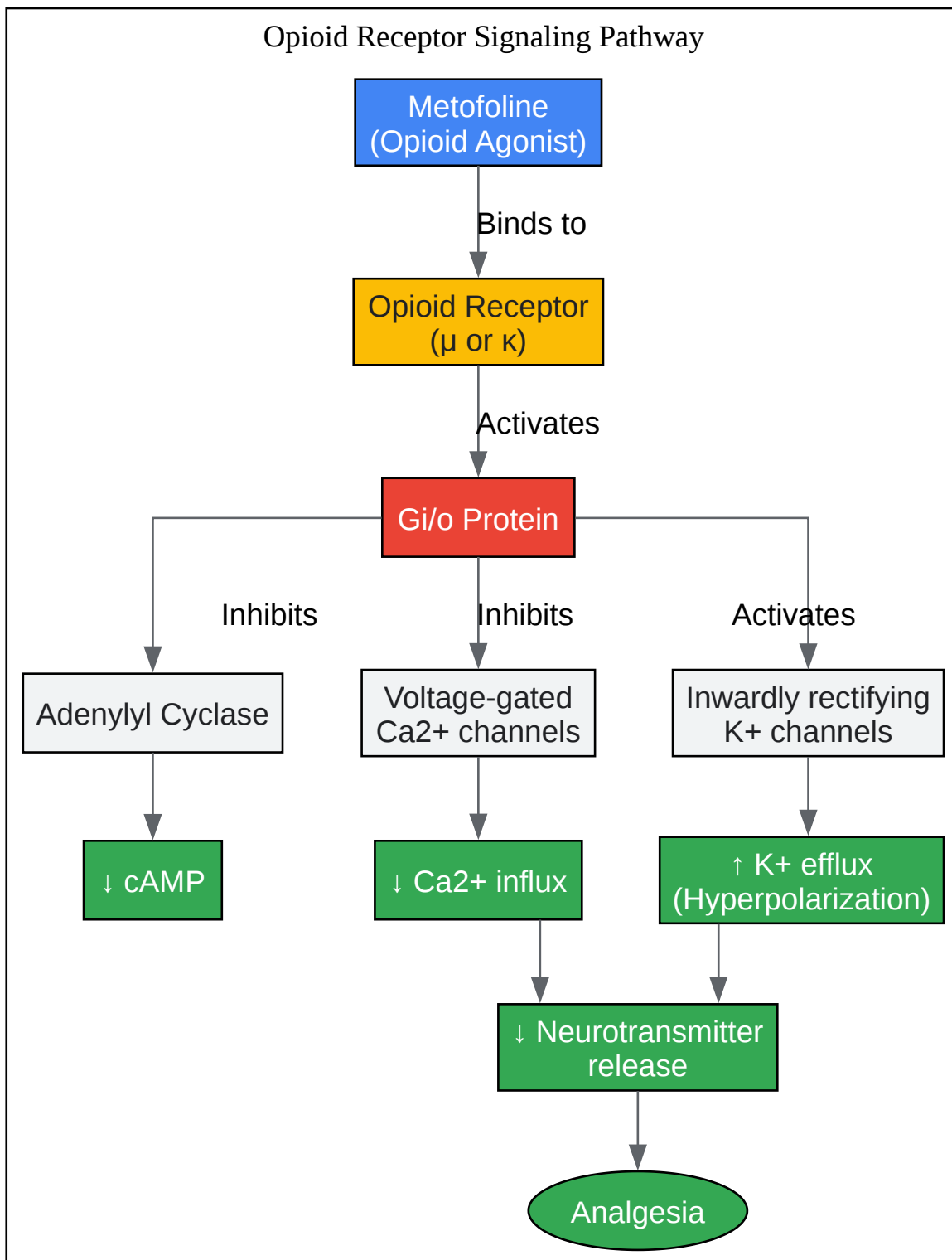
- **Acylation:** 3,4-Dimethoxyphenethylamine is reacted with 3-(4-chlorophenyl)propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide. The reaction mixture is typically stirred at room temperature until completion, followed by aqueous workup and purification.
- **Cyclization (Bischler-Napieralski Reaction):** The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent (e.g., toluene or xylene) and heated to reflux. This effects an intramolecular cyclization to form the dihydroisoquinoline intermediate.
- **Reduction:** The C=N double bond of the dihydroisoquinoline is reduced to a single bond. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
- **N-methylation:** The secondary amine of the tetrahydroisoquinoline is methylated to a tertiary amine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a standard procedure for this N-methylation step. The final product, **Metofoline**, is then purified by crystallization or chromatography.

Pharmacology and Mechanism of Action

Metofoline is an opioid analgesic with a potency comparable to that of codeine.^{[1][2]} As an isoquinoline derivative, it is structurally distinct from many other opioids.^[1] The analgesic effects of opioids are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The main classes of opioid receptors are mu (μ), delta (δ), and kappa (κ).

While specific binding affinity data (K_i or IC₅₀ values) for **Metofoline** are not readily available in the published literature, its analgesic properties and classification as an opioid suggest that it acts as an agonist at opioid receptors, likely the mu- and/or kappa-opioid receptors. The

general mechanism of action for opioid receptor agonists involves the following signaling pathway:



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General signaling pathway for opioid agonists.

Preclinical Data

In Vivo Analgesic Activity

The analgesic activity of **Metofoline** was likely evaluated using standard animal models of nociception, such as the hot-plate and tail-flick tests. These tests are commonly used to assess the efficacy of centrally acting analgesics.[5][6]

Experimental Protocol: Hot-Plate Test

- Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
- Animals: Mice or rats are used as experimental subjects.
- Procedure:
 - The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
 - A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
 - The test compound (**Metofoline**) or vehicle is administered, and the latency to the nociceptive response is measured at various time points post-administration.
- Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-treated group indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test

- Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.
- Animals: Mice or rats are used.
- Procedure:

- The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
- A cut-off time is employed to prevent tissue damage.
- The test compound or vehicle is administered, and the tail-flick latency is measured at different time intervals.
- Endpoint: An increase in tail-flick latency is indicative of analgesia.

Toxicology

The acute toxicity of **Metofoline** has been reported in terms of its median lethal dose (LD50) in various animal species and routes of administration.

Species	Route of Administration	LD50 (mg/kg)	Reference
Mice	Subcutaneous (s.c.)	180	[3]
Oral	180	[3]	
Intraperitoneal (i.p.)	70	[3]	
Intravenous (i.v.)	70	[3]	
Rats	Subcutaneous (s.c.)	400	[3]
Oral	400	[3]	
Intraperitoneal (i.p.)	100	[3]	
Rabbits	Intravenous (i.v.)	30	[3]

Clinical Experience and Withdrawal from Market

Metofoline was marketed in the United States as an analgesic for postoperative pain.[1][2] However, its clinical use was discontinued in 1965 due to reports of ophthalmic side effects.[1][2] It was discovered that the drug could induce cataracts in dogs, which raised significant safety concerns and led to its withdrawal from the market.[1][2]

Conclusion

Metofoline is a synthetic opioid analgesic of the isoquinoline class that showed initial promise for the treatment of pain. Its development and subsequent withdrawal from the market highlight the critical importance of thorough preclinical safety and toxicology studies in the drug development process. While **Metofoline** itself is no longer in clinical use, the study of its structure-activity relationships and mechanism of action can still provide valuable insights for the design and development of new and safer analgesic agents. Further research to fully characterize its receptor binding profile and downstream signaling pathways could be of interest to medicinal chemists and pharmacologists working in the field of pain management.

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